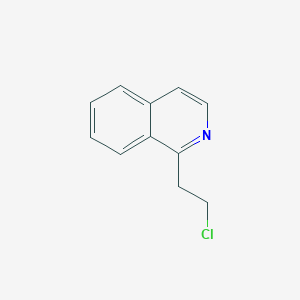

1-(2-Chloroethyl)isoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

1-(2-chloroethyl)isoquinoline |

InChI |

InChI=1S/C11H10ClN/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7H2 |

InChI Key |

MYVSATVIQNWQGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chloroethyl Isoquinoline and Analogous Chloroethylated Isoquinoline Derivatives

Direct Synthetic Routes to 1-(2-Chloroethyl)isoquinoline

The direct introduction of a 2-chloroethyl group at the 1-position of the isoquinoline (B145761) nucleus can be approached through targeted alkylation strategies or by constructing the isoquinoline ring with the desired substituent already in place.

Targeted Alkylation Strategies Utilizing Isoquinoline Precursors and 2-Chloroethyl Reagents

One conceptual approach to the synthesis of this compound involves the alkylation of a suitable isoquinoline precursor. However, direct C-alkylation of the isoquinoline ring at the 1-position is not a straightforward reaction. A more feasible indirect method involves the synthesis of 1-(2-hydroxyethyl)isoquinoline, which can then be subjected to chlorination.

The synthesis of 1-(2-hydroxyethyl)isoquinoline can be achieved through various methods, such as the reaction of isoquinoline with ethylene (B1197577) oxide. This intermediate alcohol can then be converted to the target chloride. A standard laboratory procedure for this transformation is the use of a chlorinating agent like thionyl chloride (SOCl₂). The reaction involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired this compound.

Table 1: Chlorination of 1-(2-hydroxyethyl)isoquinoline

| Reagent | Conditions | Product |

| Thionyl chloride (SOCl₂) | Inert solvent, often with a base like pyridine (B92270) | This compound |

This table outlines a key step in an indirect alkylation strategy.

Cyclization Approaches for Constructing the Isoquinoline Core with Incorporated 2-Chloroethyl Functionality

A more direct method for the synthesis of this compound involves building the isoquinoline ring system with the 2-chloroethyl group already attached to a precursor molecule. The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. jk-sci.comwikipedia.orgorganic-chemistry.orgnrochemistry.com

In this context, the reaction would involve the acylation of a β-phenylethylamine with 3-chloropropionyl chloride. The resulting N-(2-phenylethyl)-3-chloropropanamide can then undergo intramolecular cyclization promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This cyclization step forms a 1-(2-chloroethyl)-3,4-dihydroisoquinoline intermediate. Subsequent dehydrogenation, which can often be achieved using a catalyst like palladium on carbon (Pd/C) or by treatment with mild oxidizing agents, would yield the final aromatic product, this compound. wikipedia.orgwikipedia.org

Table 2: Bischler-Napieralski Route to this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Amidation | β-Phenylethylamine, 3-Chloropropionyl chloride | Base (e.g., pyridine) | N-(2-phenylethyl)-3-chloropropanamide |

| 2. Cyclization | N-(2-phenylethyl)-3-chloropropanamide | POCl₃ or P₂O₅, heat | 1-(2-Chloroethyl)-3,4-dihydroisoquinoline |

| 3. Aromatization | 1-(2-Chloroethyl)-3,4-dihydroisoquinoline | Pd/C, heat or mild oxidant | This compound |

This table summarizes the key stages of the Bischler-Napieralski synthesis for this specific target molecule.

Synthesis of Related Chloroethylated Isoquinoline Derivatives

The introduction of a chloroethyl group onto the nitrogen atom of the isoquinoline ring or within a fused heterocyclic system represents another important class of chloroethylated isoquinoline derivatives.

Preparation of N-Substituted Chloroethylated Isoquinoline Systems

The nitrogen atom of the isoquinoline ring is nucleophilic and readily undergoes alkylation with suitable electrophiles. The direct N-alkylation of isoquinoline with a 2-chloroethyl reagent, such as 2-chloroethanol, can be employed to synthesize N-(2-hydroxyethyl)isoquinolinium salts. This reaction is typically carried out by heating the isoquinoline with an excess of the alkylating agent, sometimes in the presence of a solvent.

The resulting N-(2-hydroxyethyl)isoquinolinium salt possesses a hydroxyl group that can be subsequently converted to a chloride. This transformation can be achieved using standard chlorinating agents like thionyl chloride, which would replace the hydroxyl group to form the N-(2-chloroethyl)isoquinolinium salt.

Table 3: Synthesis of N-(2-Chloroethyl)isoquinolinium Salt

| Step | Reactants | Reagents/Conditions | Product |

| 1. N-Alkylation | Isoquinoline, 2-Chloroethanol | Heat | N-(2-hydroxyethyl)isoquinolinium chloride |

| 2. Chlorination | N-(2-hydroxyethyl)isoquinolinium chloride | Thionyl chloride (SOCl₂) | N-(2-chloroethyl)isoquinolinium chloride |

This table details a two-step process for the preparation of an N-substituted chloroethylated isoquinoline.

The synthesis of fused heterocyclic systems where a chloroethyl group is incorporated before the final isoquinoline ring is formed presents a more complex synthetic challenge. Such strategies would involve the construction of a larger, polycyclic precursor that already contains the chloroethyl moiety. The final step would then be a ring-closing reaction to form the isoquinoline ring. While general methods for the synthesis of fused isoquinolines, such as benzo[f]isoindoles and pyrrolo[2,1-a]isoquinolines, are known, specific examples detailing the pre-incorporation of a 2-chloroethyl group are not widely documented in the general literature. nih.govmdpi.com These syntheses often involve multi-step sequences and the use of advanced cyclization strategies.

Formation of Polycyclic Systems Containing Chloroethylated Isoquinoline Moieties (e.g., Pyrrolo[2,1-a]isoquinolines)

The construction of polycyclic systems incorporating a chloroethylated isoquinoline moiety is a key strategy for developing novel heterocyclic compounds. One prominent example is the synthesis of pyrrolo[2,1-a]isoquinolines. A versatile method for achieving this is through the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with suitable dipolarophiles. nih.govnih.gov

In a typical synthetic route, isoquinoline can be reacted with a substituted bromoacetophenone to generate an isoquinolinium salt. This salt, in the presence of a base, forms an isoquinolinium ylide, a 1,3-dipole. The subsequent reaction of this ylide with an activated alkyne or alkene, which can bear a chloroethyl substituent, leads to the formation of the pyrrolo[2,1-a]isoquinoline (B1256269) ring system. While direct examples using chloroethyl-substituted dipolarophiles are not extensively documented in readily available literature, the general applicability of this reaction suggests its potential for creating such derivatives. nih.gov

A one-pot, three-component reaction starting from isoquinoline, a 2-bromoacetophenone, and a non-symmetrical acetylenic dipolarophile in a solvent that also acts as a proton scavenger, such as 1,2-epoxypropane, provides an efficient pathway to various pyrrolo[2,1-a]isoquinoline derivatives. nih.gov The regioselectivity of this cycloaddition can often be predicted based on the electronic and steric properties of the substituents on both the ylide and the dipolarophile. nih.gov

Multi-Step Synthesis Sequences for Chloroethylated Tetrahydroisoquinolines

The synthesis of chloroethylated tetrahydroisoquinolines often relies on well-established cyclization reactions, primarily the Bischler-Napieralski and Pictet-Spengler reactions, followed by or incorporating the introduction of the chloroethyl group.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides. pharmaguideline.comorganic-chemistry.orgwikipedia.orgnrochemistry.com In the context of chloroethylated derivatives, this would typically involve the acylation of a phenylethylamine with a chloro-substituted acyl chloride, such as 3-chloropropionyl chloride, to form the corresponding N-(phenethyl)-3-chloropropionamide. This amide is then subjected to cyclodehydration using a condensing agent, which is often a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 1-(2-chloroethyl)-3,4-dihydroisoquinoline. pharmaguideline.comwikipedia.org The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline.

For instance, the synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline has been achieved through a Bischler-Napieralski reaction of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide. nih.gov This highlights the adaptability of the reaction for creating chloro-substituted isoquinoline cores.

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. jk-sci.com To synthesize a chloroethylated tetrahydroisoquinoline via this method, one could envision using chloroacetaldehyde (B151913) or a related carbonyl compound bearing a chloroethyl moiety. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. The success of this reaction is often dependent on the electronic nature of the aromatic ring of the phenylethylamine, with electron-rich systems generally giving higher yields under milder conditions. jk-sci.com

Catalytic Strategies in the Synthesis of Chloroethylated Isoquinoline Structures

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metals and Lewis acids have been employed in the synthesis of isoquinoline derivatives, and these strategies can be adapted for the preparation of chloroethylated analogs.

Transition Metal-Catalyzed Reactions (e.g., Silver, Copper, Palladium, Rhodium) in Isoquinoline Synthesis

Transition metal catalysts have been extensively used in various C-C and C-N bond-forming reactions to construct the isoquinoline scaffold. researchgate.netmdpi.comnih.govorganic-chemistry.org While specific examples detailing the direct synthesis of this compound using these catalysts are not abundant in the literature, the general principles of these reactions are applicable.

Palladium and Copper-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For instance, a palladium-catalyzed coupling of an appropriately substituted o-halobenzaldehyde derivative with a terminal alkyne bearing a chloroethyl group, followed by a copper-catalyzed cyclization, could potentially yield the desired this compound. organic-chemistry.org

Rhodium-catalyzed C-H activation and annulation reactions have emerged as a highly efficient method for isoquinoline synthesis. researchgate.net These reactions typically involve the coupling of an aromatic compound with an alkyne. A potential strategy for synthesizing a chloroethylated isoquinoline would be the rhodium-catalyzed reaction of a benzimine with an alkyne containing a chloroethyl group.

Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides has been shown to be an effective method for the synthesis of substituted isoquinolines. nih.gov This methodology could be adapted to produce chloroethylated derivatives by starting with an appropriately substituted 2-alkynyl benzyl azide.

The following table summarizes various transition metal-catalyzed reactions for the synthesis of isoquinoline derivatives, which could potentially be adapted for chloroethylated analogs.

| Catalyst | Reaction Type | Starting Materials | Potential for Chloroethylated Derivatives |

| Palladium/Copper | Cross-coupling and Cyclization | o-Iodobenzaldimines and terminal alkynes | High, by using a chloroethyl-substituted alkyne. |

| Rhodium | C-H Activation/Annulation | Aromatic imines and alkynes | High, by employing an alkyne with a chloroethyl moiety. |

| Silver | Cyclization | 2-Alkynyl benzyl azides | Moderate, requires synthesis of a specific chloroethyl-substituted starting material. |

| Copper | Tandem Reaction | 2-Bromoaryl ketones, terminal alkynes, and a nitrogen source | Moderate, would depend on the compatibility of the chloroethyl group with the reaction conditions. |

Application of Lewis Acids and Other Catalytic Species in Chloroethylation and Cyclodehydration Steps

Lewis acids are crucial reagents in several key steps of isoquinoline synthesis, particularly in cyclodehydration and potentially in chloroethylation reactions.

As previously mentioned in the context of the Bischler-Napieralski reaction, Lewis acids such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and tin(IV) chloride (SnCl₄) are commonly used to promote the cyclodehydration of N-phenethylamides to form 3,4-dihydroisoquinolines. pharmaguideline.comwikipedia.org The choice of Lewis acid can influence the reaction conditions and yields. For substrates that are sensitive to harsh conditions, milder Lewis acids or alternative dehydrating agents may be employed.

The direct chloroethylation of the isoquinoline ring system at the 1-position is challenging. However, a Friedel-Crafts-type acylation of an activated isoquinoline derivative with a chloro-substituted acyl chloride, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), could be a potential route. This would introduce a 3-chloropropionyl group, which could then be reduced to the corresponding chloroethyl group. The regioselectivity of such a reaction would be a critical factor to consider.

The table below outlines the role of Lewis acids in key synthetic steps.

| Reaction Step | Role of Lewis Acid | Common Lewis Acids |

| Bischler-Napieralski Cyclodehydration | Activation of the amide carbonyl for intramolecular electrophilic aromatic substitution. | POCl₃, P₂O₅, SnCl₄ |

| Pictet-Spengler Cyclization | Activation of the carbonyl group and catalysis of the iminium ion formation. | Protic acids (HCl, H₂SO₄), Lewis acids (BF₃·OEt₂) |

| Friedel-Crafts Acylation (potential) | Activation of the acyl chloride for electrophilic aromatic substitution. | AlCl₃ |

Reactivity and Mechanistic Investigations of 1 2 Chloroethyl Isoquinoline and Its Derivatives

Nucleophilic Substitution Reactions Involving the 2-Chloroethyl Group

The 2-chloroethyl group is a key functional moiety, with the chlorine atom acting as a leaving group in nucleophilic substitution reactions. These reactions can proceed through either intramolecular or intermolecular pathways.

The proximity of the isoquinoline (B145761) nitrogen atom to the 2-chloroethyl side chain allows for intramolecular cyclization. This process is analogous to the mechanism observed in nitrogen mustards, where an intramolecular displacement of the chloride by the nitrogen atom leads to the formation of a highly reactive, three-membered cyclic ammonium (B1175870) salt known as an aziridinium (B1262131) ion. d-nb.info The formation of this strained ring renders the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.

While direct studies on 1-(2-chloroethyl)isoquinoline were not extensively found, the principle is well-established for related structures like 2-(2-chloroethyl)pyridine (B91823) and N-(2-chloroethyl)amines. d-nb.infoacs.org The process begins with the quaternization of the nitrogen, forming the aziridinium intermediate. mdpi.com This intermediate is not typically isolated but is readily attacked by nucleophiles. The ring-opening of the aziridinium ion is a crucial step in the alkylation mechanism of these compounds. d-nb.info The regioselectivity of the nucleophilic attack on the aziridinium ion is a subject of detailed study in related systems. researchgate.net

Table 1: Mechanistic Steps in Aziridinium Ion Formation

| Step | Description | Intermediate |

|---|---|---|

| 1 | Intramolecular Attack | The lone pair of electrons on the isoquinoline nitrogen attacks the carbon atom bearing the chlorine. |

| 2 | Chloride Expulsion | The chloride ion is expelled as a leaving group. |

| 3 | Aziridinium Ion Formation | A strained, three-membered bicyclic aziridinium ion is formed. d-nb.info |

The chloroethyl group at the C1 position of the isoquinoline ring is susceptible to intermolecular nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. evitachem.com This reaction pathway is fundamental for the synthesis of a wide array of 1-substituted isoquinoline derivatives. The carbon atom bonded to the chlorine is the primary site for nucleophilic attack. evitachem.com

These reactions are typically performed by treating this compound with a suitable nucleophile, often in the presence of a base to facilitate the reaction. Common nucleophiles include amines, alcohols, and thiols. evitachem.comevitachem.com For instance, reactions with secondary amines like pyrrolidine (B122466), piperidine, or morpholine (B109124) lead to the corresponding N-substituted aminoethylisoquinolines. ijstr.org

Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Secondary Amine | Pyrrolidine | 1-(2-(Pyrrolidin-1-yl)ethyl)isoquinoline ijstr.org |

| Secondary Amine | Piperidine | 1-(2-(Piperidin-1-yl)ethyl)isoquinoline ijstr.org |

| Secondary Amine | Morpholine | 4-(2-(Isoquinolin-1-yl)ethyl)morpholine ijstr.org |

| Amine | Ammonia | 1-(2-Aminoethyl)isoquinoline evitachem.com |

| Thiol | Ethanethiol | 1-(2-(Ethylthio)ethyl)isoquinoline evitachem.com |

The mechanism often involves a direct SN2 displacement of the chloride ion by the incoming nucleophile. quora.com Alternatively, particularly with strong, non-nucleophilic bases, an elimination-addition sequence could occur.

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a key reaction for introducing functional groups onto the carbocyclic (benzene) portion of the molecule. gcwgandhinagar.com The nitrogen atom in the heterocyclic ring is electron-withdrawing, which deactivates the pyridine (B92270) ring towards electrophilic attack and directs incoming electrophiles to the more electron-rich benzene (B151609) ring. gcwgandhinagar.comimperial.ac.uk

For the parent isoquinoline molecule, electrophilic substitution reactions, such as nitration or sulfonation, predominantly occur at the C5 and C8 positions. gcwgandhinagar.comimperial.ac.ukuop.edu.pk The presence of the 1-(2-chloroethyl) group, which is an alkyl substituent, is generally expected to be activating and ortho-, para-directing. However, in the context of the isoquinoline ring, the directing effect of the entire heterocyclic system is the dominant factor. Therefore, substitution is still anticipated primarily at the C5 and C8 positions. Quantitative studies on the neutral isoquinoline molecule have shown a positional reactivity order of 4 > 5 ≅ 7 > 8 > 6 > 3 > 1 for electrophilic attack, indicating that the C4 position can also be reactive under certain (non-acidic) conditions. rsc.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline

| Position | Relative Reactivity (General) | Notes |

|---|---|---|

| C5 | Major product | Favored position for substitution in acidic media. imperial.ac.uk |

| C8 | Major product | Often co-produced with the C5 isomer. imperial.ac.uk |

| C4 | Reactive | Can be the major product under neutral, kinetically controlled conditions. rsc.org |

| Other Positions | Minor products | Generally much less reactive towards electrophiles. rsc.org |

The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. minia.edu.eghu.edu.jo

Oxidation and Reduction Chemistry of Chloroethylated Isoquinolines

The oxidation and reduction of this compound can affect either the isoquinoline ring system or the side chain, depending on the reagents and reaction conditions.

Oxidation: Oxidation of the isoquinoline ring system can lead to different products. Strong oxidizing agents like alkaline potassium permanganate (B83412) can cleave the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid). uop.edu.pkshahucollegelatur.org.in Conversely, oxidation with peracetic acid typically forms the isoquinoline N-oxide. uop.edu.pk The presence of substituents can influence the outcome; for example, an electron-donating group on the benzene ring can direct cleavage towards that ring, while an electron-withdrawing group can favor cleavage of the pyridine ring. shahucollegelatur.org.in The 1-(2-chloroethyl) group's influence would likely be steric and slightly electronic, but ring cleavage or N-oxide formation remain the most probable outcomes.

Reduction: Reduction of the isoquinoline nucleus can also be selective. Catalytic hydrogenation can reduce the pyridine ring, the benzene ring, or both. shahucollegelatur.org.in Reduction with tin and hydrochloric acid or via catalytic hydrogenation in an acidic medium (like acetic acid) typically yields 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. shahucollegelatur.org.in Conversely, catalytic hydrogenation in concentrated hydrochloric acid can selectively reduce the benzene ring to afford a 5,6,7,8-tetrahydroisoquinoline. shahucollegelatur.org.in More powerful reduction can lead to decahydroisoquinoline. shahucollegelatur.org.in The 2-chloroethyl side chain may also be susceptible to reduction (hydrodechlorination) under certain catalytic hydrogenation conditions.

Table 4: Summary of Oxidation and Reduction Reactions of the Isoquinoline Ring

| Reaction | Reagent(s) | Major Product Type |

|---|---|---|

| Oxidation | Alkaline KMnO₄ | Pyridine-3,4-dicarboxylic acid derivative shahucollegelatur.org.in |

| Oxidation | Peracetic Acid | Isoquinoline N-oxide derivative uop.edu.pk |

| Reduction | Sn/HCl or H₂/Pt in CH₃COOH | 1,2,3,4-Tetrahydroisoquinoline derivative shahucollegelatur.org.in |

| Reduction | H₂/Pt in conc. HCl | 5,6,7,8-Tetrahydroisoquinoline derivative shahucollegelatur.org.in |

Other Significant Reaction Pathways

The 2-chloroethyl side chain of this compound can undergo an elimination reaction to form 1-vinylisoquinoline. This reaction involves the removal of a hydrogen atom from the carbon adjacent to the isoquinoline ring (Cα) and the chlorine atom from the terminal carbon (Cβ), resulting in the formation of a carbon-carbon double bond.

This dehydrohalogenation is typically promoted by a base. The mechanism can be either a concerted (E2) or a stepwise (E1) process, depending on the strength of the base, the solvent, and the temperature. amazonaws.com

E2 Mechanism: A strong, bulky base would favor a concerted E2 mechanism, where the base removes the proton simultaneously as the chloride ion departs. amazonaws.com

E1 Mechanism: In the absence of a strong base and in a polar, protic solvent, a stepwise E1 mechanism might occur, proceeding through a carbocation intermediate after the chloride has left.

The Zaitsev rule generally predicts that the more substituted (and thus more stable) alkene will be the major product, which is the case here as the resulting double bond is conjugated with the aromatic isoquinoline system. amazonaws.com

Radical Cascade Reactions in Isoquinoline Construction

Radical cascade reactions represent a powerful and efficient strategy for the synthesis of complex molecular architectures, including the isoquinoline scaffold. These reactions often proceed under mild conditions and demonstrate high functional group tolerance. In the context of isoquinoline synthesis, radical cascades involving isonitriles as radical acceptors have gained prominence. rsc.org

Visible-light-mediated radical insertion/cyclization cascade reactions have been successfully employed for the synthesis of phenanthridines and isoquinolines from isocyanides. researchgate.net This approach leverages the generation of radical intermediates that can undergo a series of intramolecular cyclizations and subsequent transformations to yield the desired heterocyclic products. For instance, a visible-light-promoted single-electron transfer process can initiate the cascade. researchgate.net

One notable application involves the use of vinyl isocyanides and arylboronic acids to produce 1-arylated isoquinolines. rsc.org Mechanistic studies suggest that an aryl radical, generated from the arylboronic acid, adds to the isonitrile. This is followed by cyclization onto an adjacent aromatic ring, oxidation, and deprotonation to furnish the final product. rsc.org Similarly, manganese(II)-promoted radical cascade reactions provide an alternative route to these compounds. rsc.org

Furthermore, the versatility of radical cascades is highlighted by their ability to incorporate various functional groups. For example, the use of alkylboronic acids can lead to the formation of 6-alkylated phenanthridines, showcasing the broad applicability of these radical-mediated processes in constructing diverse isoquinoline-based structures. rsc.org A key advantage of these methods is their operational simplicity and good to excellent yields. rsc.org The involvement of radical intermediates in these transformations has been supported by mechanistic experiments, such as the addition of radical scavengers like TEMPO, which inhibit the reaction. thieme-connect.de

A novel approach enabled by cooperative Ni/diboron catalysis has been developed for a radical cascade that involves a 1,2-N-shift coupled with C-H bond functionalization, halogenation, or selenation. chemrxiv.orgresearchgate.net This method allows for the cleavage of an inert C(sp³)-N bond and the formation of new C(sp³)-C(sp²) and C-N bonds under mild conditions, avoiding the need for strong oxidants or high temperatures. chemrxiv.orgresearchgate.net

| Reaction Type | Reactants | Key Reagents/Conditions | Product | Reference |

| Visible-light-induced radical cascade | Vinyl isocyanides, Arylboronic acids | Visible light | 1-Arylated isoquinolines | rsc.org |

| Manganese(II)-promoted radical cascade | Vinyl isocyanides, Arylboronic acids | Mn(OAc)₃ | 1-Arylated isoquinolines | rsc.org |

| Nickel/Diboron-catalyzed radical cascade | α-Amino acid derivatives | Ni(dme)Br₂/pyridine-imidazoline/B₂neo₂ | β-Amino acid motifs | chemrxiv.orgresearchgate.net |

| Visible-light-mediated radical cyclization | Isocyanides | Acyl peroxides | Isoquinolines | organic-chemistry.org |

Reissert Reaction and its Analogues with Isoquinoline Derivatives

The Reissert reaction is a classic and versatile method for the functionalization of isoquinoline and its derivatives. wikipedia.org The reaction typically involves the treatment of an isoquinoline with an acid chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). wikipedia.orgresearchgate.net These intermediates are valuable precursors for the synthesis of a wide range of 1-substituted isoquinolines. nih.gov

The traditional Reissert reaction can be followed by hydrolysis to yield, for example, quinaldic acid from quinoline (B57606). wikipedia.org However, the Reissert compounds themselves can undergo a variety of transformations. For instance, they can be alkylated at the 1-position. researchgate.net The resulting alkylated Reissert compounds, as well as the parent Reissert compounds, can react with Grignard reagents to afford imidazoisoquinolines. researchgate.net

Acid-catalyzed reactions of Reissert compounds can lead to interesting rearrangements and cyclizations. Under acidic conditions, a 1-benzylated Reissert compound can cyclize to form tetracyclic 1,3-bridged tetrahydroisoquinolines through the attack of the resulting N-acyliminium species on the benzyl (B1604629) ring. researchgate.net

Analogues of the Reissert reaction have also been developed. For example, open-chain analogues of Reissert compounds can participate in 1,3-dipolar cycloaddition reactions. researchgate.net The use of chiral acid chlorides in the Reissert reaction can lead to the formation of diastereomeric Reissert compounds, although the diastereoselectivity can be variable. researchgate.net Efforts towards catalytic asymmetric Reissert-type reactions have been reported, achieving good yields and enantioselectivities for a range of quinoline substrates. researchgate.net

The reaction conditions can be modified to influence the outcome. For example, using thiocarbonyl chlorides instead of carbonyl chlorides can also yield Reissert-type compounds. rsc.org

| Reactants | Key Reagents | Product Type | Reference |

| Isoquinoline, Acid chloride, Cyanide source | KCN or TMSCN | Reissert compound | wikipedia.orgresearchgate.net |

| 1-Alkylated Reissert compound, Grignard reagent | Mg | Imidazoisoquinoline | researchgate.net |

| 1-Benzylated Reissert compound, Acid | H⁺ | Tetracyclic tetrahydroisoquinoline | researchgate.net |

| Isoquinoline, Chiral acid chloride, TMSCN | - | Diastereomeric Reissert compounds | researchgate.net |

| Quinoline, Chloroformate, TMSCN | Lewis acid catalyst | Enantiomerically enriched Reissert product | researchgate.net |

Detailed Mechanistic Elucidations and Characterization of Reaction Intermediates

Studies on Nitrilium Ion Intermediates in Cyclization Reactions

Nitrilium ions are highly electrophilic intermediates that play a crucial role in various cyclization reactions leading to the formation of isoquinoline and related heterocyclic systems. nrochemistry.comslideshare.netorganic-chemistry.org One of the most prominent examples is the Bischler-Napieralski reaction, a key method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org

In the Bischler-Napieralski reaction, a β-phenylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride (B1165640) (Tf₂O). nrochemistry.comorganic-chemistry.org Mechanistic studies suggest two possible pathways. One pathway involves the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. nrochemistry.comslideshare.net The other proposed mechanism proceeds through a dichlorophosphoryl imine-ester intermediate without the formation of a discrete nitrilium ion. nrochemistry.com It is believed that the reaction conditions can dictate which mechanism is predominant. nrochemistry.comslideshare.net

Evidence for the existence of nitrilium ion intermediates comes from several observations. For instance, stable imidoyl salts have been prepared at room temperature, which upon gentle heating, form nitrilium salts and subsequently cyclize to dihydroisoquinolines at higher temperatures. organic-chemistry.org Furthermore, the formation of styrene (B11656) derivatives as byproducts in some Bischler-Napieralski reactions can be explained by a retro-Ritter reaction, which is also indicative of a nitrilium ion intermediate. organic-chemistry.org

The generation of nitrilium ions is not limited to the Bischler-Napieralski reaction. They are also proposed as intermediates in the Beckmann rearrangement of certain oxime derivatives, which can lead to isoquinoline structures. tcichemicals.com For example, the rearrangement of a phenethyl ketone oxime analogue can generate a nitrilium ion that subsequently cyclizes intramolecularly. tcichemicals.com In some cases, these nitrilium ions can be isolated as stable salts, such as hexachloroantimonates, providing direct evidence for their existence. shahucollegelatur.org.in

The electrophilic activation of N-alkylamides with reagents like triflic anhydride in the presence of a base like 2-chloropyridine (B119429) is also thought to proceed through a transient, highly electrophilic nitrilium ion or a related pyridinium (B92312) adduct, which is then trapped by the aromatic ring. organic-chemistry.org

Analysis of Stereoelectronic Control in Reaction Outcomes

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the outcome of a reaction, are fundamental to understanding and predicting the reactivity of molecules like this compound and its derivatives. rsc.org These effects are often governed by hyperconjugative interactions, where an electron-rich donor orbital overlaps with a nearby electron-deficient acceptor orbital. rsc.org

In the context of isoquinoline chemistry, stereoelectronic control can manifest in various ways. For example, in cyclization reactions, the conformation of the starting material can pre-organize the molecule for a specific reaction pathway. The anomeric effect, a classic example of stereoelectronic control, describes the preference for an axial orientation of an acceptor group at the anomeric position in sugars, an effect attributed to hyperconjugation between an oxygen lone pair and a σ* orbital. rsc.org While not directly applicable to this compound itself, the principles of hyperconjugation are highly relevant.

For instance, in the formation of fused ring systems involving isoquinolines, such as azeto[2,1-a]isoquinolin-2-ones, the stereochemistry of the product is dictated by the transition state geometry, which is in turn influenced by stereoelectronic factors. researchgate.net The coupling constants observed in NMR spectroscopy can provide insights into the conformational preferences and the relative orientation of substituents, which are a consequence of these effects. researchgate.net

In reactions involving phosphorus-containing isoquinoline derivatives, such as 1,3,2-oxazaphosphorino[4,3-a]isoquinolines, the conformation of the newly formed ring is a result of the interplay of steric and stereoelectronic effects. researchgate.net The substituents on the phosphorus atom can significantly influence the conformational equilibrium (e.g., chair-twist equilibrium), demonstrating the power of stereoelectronic control in dictating molecular shape and reactivity. researchgate.net

Furthermore, the reactivity of palladium complexes of chloroethyl-substituted pyridines, which are structurally related to this compound, is also under stereoelectronic influence. The geometry of the complex can affect the rate of elimination reactions. acs.org Computational studies and X-ray crystallography can be used to characterize the structures of these intermediates and understand how their geometry influences their reactivity. acs.org

The stereoelectronic power of heteroatoms like oxygen and nitrogen, with their lone pairs of electrons, is a recurring theme. rsc.org These lone pairs can act as potent electron donors in hyperconjugative interactions, stabilizing transition states and directing the course of a reaction. Understanding these principles is crucial for designing selective and efficient synthetic routes to complex isoquinoline-based molecules.

Structural Modifications and Derivatization Approaches for the 1 2 Chloroethyl Isoquinoline Scaffold

Functionalization of the Chloroethyl Side Chain for Novel Derivative Synthesis

The chloroethyl group at the 1-position of the isoquinoline (B145761) ring is a key handle for synthetic elaboration. The chlorine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the basis for a multitude of functionalization strategies aimed at introducing new chemical moieties and properties.

The primary reaction type for this side chain is nucleophilic substitution, where the chloro group is displaced by a variety of nucleophiles. evitachem.com This process allows for the direct attachment of different functional groups, leading to a wide range of derivatives. For instance, reactions with amines (primary, secondary, or cyclic) yield aminoethyl-isoquinoline derivatives. Similarly, reactions with alcohols or thiols can produce the corresponding ethers and thioethers. This versatility makes 1-(2-chloroethyl)isoquinoline a useful intermediate for creating libraries of compounds with systematically varied side chains. evitachem.comgoogle.comgoogle.com An analogous strategy has been demonstrated in the N-alkylation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives using similar chloroethyl-containing reagents like 1-(2-chloroethyl)-piperidine and 4-(2-chloroethyl)-morpholine to yield complex molecules. ijstr.org

Table 1: Examples of Nucleophilic Substitution Reactions on the Chloroethyl Side Chain

| Nucleophile | Reagent Example | Resulting Derivative Class |

|---|---|---|

| Amine | Pyrrolidine (B122466) | 1-(2-Pyrrolidin-1-ylethyl)isoquinoline |

| Amine | Piperidine | 1-(2-Piperidin-1-ylethyl)isoquinoline |

| Amine | Morpholine (B109124) | 1-(2-Morpholin-1-ylethyl)isoquinoline |

| Alcohol | Sodium Methoxide | 1-(2-Methoxyethyl)isoquinoline |

| Thiol | Sodium Thiophenolate | 1-(2-Phenylthioethyl)isoquinoline |

This table illustrates potential derivatizations based on the known reactivity of the chloroethyl group.

Under specific conditions, elimination reactions can also occur, leading to the formation of a vinyl group at the C1 position, further expanding the synthetic possibilities. evitachem.com These functionalization approaches are fundamental in medicinal chemistry for exploring structure-activity relationships by modifying the physicochemical properties of the lead molecule.

Annulation Strategies to Form Fused Ring Systems on the Isoquinoline Core

Annulation, or ring-forming, strategies build upon the isoquinoline skeleton to construct more complex, rigid polycyclic architectures. slideshare.net These fused systems are prevalent in many biologically active natural products and are of significant interest in pharmaceutical research.

The pyrrolo[2,1-a]isoquinoline (B1256269) framework is a recurring motif in numerous bioactive molecules. rsc.orgresearchgate.net A prominent method for constructing this tricyclic system is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. researchgate.net In this strategy, the isoquinoline nitrogen atom is converted into an azomethine ylide (the three-atom component), which then reacts with a dipolarophile (the two-atom component), typically an alkyne or an alkene, to form the fused pyrrolidine ring. researchgate.net

One common approach involves the reaction of isoquinoline with an α-haloketone (like a 2-bromoacetophenone) to generate an isoquinolinium salt. nih.gov In the presence of a base, this salt eliminates hydrogen bromide to form an isoquinolinium ylide in situ. This reactive intermediate is then trapped by a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) or other activated alkynes, to yield the pyrrolo[2,1-a]isoquinoline skeleton in a one-pot, three-component reaction. nih.govmdpi.com

Another synthetic route is the Castagnoli–Cushman reaction, which has been used to access the pyrrolo[2,1-a]isoquinoline system by reacting 3,4-dihydroisoquinolines with succinic anhydride (B1165640). researchgate.net While these methods start with isoquinoline or its dihydro derivative, they establish a clear precedent for the types of annulation strategies that can be applied to the isoquinoline core of this compound, potentially after modification of the side chain.

Table 2: Synthetic Strategies for Pyrrolo[2,1-a]isoquinoline Systems

| Strategy | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Multicomponent Reaction | Isoquinoline, 2-Bromoacetophenone, Acetylenic Dipolarophile | 1,3-Dipolar Cycloaddition | nih.govmdpi.com |

| Castagnoli–Cushman Reaction | 3,4-Dihydroisoquinoline, Succinic Anhydride | [4+2] Cycloaddition / Decarboxylation | researchgate.net |

| Photocatalytic Cycloaddition | Isoquinoline, Alkene | Oxidative [3+2] Cycloaddition | researchgate.net |

Beyond the pyrrolo[2,1-a]isoquinoline system, the isoquinoline scaffold is a building block for a variety of other fused heterocyclic structures. A notable example is the benzo[a]quinolizidine motif, which is found in many alkaloids with significant biological activities, such as emetine. nih.gov Synthetic strategies towards this system often involve the cyclization of intermediates derived from tetrahydroisoquinolines (THIQs). For instance, an aza-Michael addition of a THIQ to an alkyl vinyl ketone, followed by an oxidative Mannich cyclization, can construct the benzo[a]quinolizidine core. nih.gov

Researchers have also developed efficient, metal-mediated, low-temperature routes to synthesize bi-, tri-, and tetracyclic isoquinoline salts. nih.gov This process involves an initial C-H activation to form a cyclometalated intermediate, followed by alkyne insertion and subsequent oxidative coupling to generate the fused polycyclic salt. nih.gov Furthermore, radical-based strategies have been employed to construct complex systems like benzimidazo[2,1-a]isoquinolin-6(5H)-ones from N-methacryloyl-2-phenylbenzoimidazoles, showcasing the versatility of radical addition-intramolecular cyclization cascades in building polycyclic isoquinoline architectures. rsc.org These diverse synthetic methods highlight the isoquinoline core as a privileged starting point for accessing a wide range of complex, polycyclic molecules.

Fragment-Based Design and Merging Methodologies for Isoquinoline Derivatives

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and developing potent drug candidates. rsc.org This approach begins by screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind effectively, albeit weakly, to a biological target. rsc.orgresearchoutreach.org The isoquinoline scaffold is an ideal template for such libraries due to its synthetic tractability and presence in many known kinase inhibitors. researchoutreach.org

A novel adaptation of this technique, termed "fragment merging by design," has been successfully applied using isoquinoline derivatives. researchoutreach.org This methodology involves several key steps:

Screening: A library composed of thousands of monosubstituted isoquinoline fragments is screened against a target protein, such as Protein Kinase C (PKC). researchoutreach.orgacs.org

Hit Identification: Fragments that show successful binding ("hits") are identified. For example, separate screenings might identify a 4-substituted isoquinoline and a 6-substituted isoquinoline as hits. researchoutreach.org

Fragment Merging: The structural features of two or more different hit fragments are combined, or merged, into a single, disubstituted molecule. This merging is designed to create a compound that binds with much higher affinity and potency than the individual fragments. acs.orgnih.gov

Optimization and Validation: The newly designed, merged compound is synthesized and optimized. Further testing in cellular and animal models validates its efficacy. researchoutreach.orgresearchgate.net

This strategy has proven highly effective. Researchers successfully merged a 4-substituted and a 6-substituted isoquinoline fragment to create a 4,6-disubstituted isoquinoline with mid-nanomolar inhibitory activity. researchoutreach.org In another successful example, merging a 5-substituted and a 7-substituted isoquinoline fragment led to a highly potent 5,7-disubstituted isoquinoline that acted as a kinase inhibitor at sub-nanomolar concentrations and showed efficacy in a mouse model of rheumatoid arthritis. researchoutreach.orgacs.orgnih.gov A significant advantage of this fragment-merging approach is that it can be applied even without X-ray crystal structures of the initial fragment-protein complexes, overcoming a common bottleneck in traditional FBDD. acs.orgdigitellinc.com

Table 3: Illustration of the Fragment-Merging Concept

| Fragment A (Hit) | Fragment B (Hit) | Merged Compound (Higher Potency) | Target |

|---|---|---|---|

| 4-Substituted Isoquinoline | 6-Substituted Isoquinoline | 4,6-Disubstituted Isoquinoline | Protein Kinase C ζ |

| 5-Substituted Isoquinoline | 7-Substituted Isoquinoline | 5,7-Disubstituted Isoquinoline | Protein Kinase C ζ |

This table conceptualizes how two separate, lower-affinity fragments can be combined to produce a single, high-potency molecule.

Computational and Theoretical Chemistry Studies of 1 2 Chloroethyl Isoquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, which are numerical solutions to the Schrödinger equation, form the bedrock of modern computational chemistry. ornl.gov These first-principles methods allow for the speculative study of molecular systems without initial experimental data. ornl.gov For 1-(2-Chloroethyl)isoquinoline, methods like Density Functional Theory (DFT) and other wavefunction-based theories are employed to unravel its fundamental electronic properties. cecam.org These calculations, while computationally intensive, provide a detailed picture of the electron distribution and energy levels within the molecule. ornl.gov

A primary focus of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, offering a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, these calculations generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom of the isoquinoline (B145761) ring is expected to be a region of high electron density, while the areas around the chlorine atom and the aromatic protons would be relatively electron-deficient. This information is critical for predicting how the molecule will interact with other chemical species.

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule of this type.

Conformational Analysis of this compound and Related Species

Computational methods, particularly DFT, are used to perform a systematic search of the potential energy surface by rotating the dihedral angles of the side chain. researchgate.net This process identifies the stable conformers, which correspond to energy minima on this surface, and the transition states that separate them. For the 2-chloroethyl group, the most significant dihedral angle is the one describing the rotation around the C1-Cα bond (where C1 is the isoquinoline carbon and Cα is the first carbon of the ethyl chain).

Studies on related tetrahydroisoquinoline systems have shown that the conformational equilibria can be complex, often involving multiple preferred conformers that are close in energy. researchgate.netlookchem.com For this compound, the primary conformers would likely be described by the relative orientation of the chloroethyl group, such as anti (extended) or gauche (folded) conformations. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Dihedral Angle (N-C1-Cα-Cβ) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 75 |

| Gauche (+) | ~+60° | 1.2 | 12.5 |

Note: This table provides a hypothetical energy profile for the stable conformers of this compound, based on typical energy differences observed in similar systems.

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical chemistry offers powerful tools for predicting where and how a molecule is likely to react. arxiv.org By analyzing the electronic structure and using concepts derived from it, such as Fukui functions or local softness indices, chemists can identify the most reactive sites within this compound.

The isoquinoline ring itself has a distinct pattern of electrophilic and nucleophilic reactivity. Theoretical studies on the parent isoquinoline molecule have shown that the positional reactivity order for electrophilic attack is generally 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org The presence of the electron-withdrawing nitrogen atom deactivates the ring towards electrophiles compared to naphthalene, but the pyridinoid ring is significantly more reactive than in the isomeric quinoline (B57606). rsc.org Nucleophilic attack, on the other hand, is predicted to occur preferentially at positions 1 and 3. quimicaorganica.org

For this compound, two main types of reactions can be theoretically investigated:

Reactions at the isoquinoline ring: Electrophilic substitution (e.g., nitration, halogenation) would be predicted to occur at the 4-position, following the inherent reactivity of the isoquinoline core.

Reactions at the side chain: The 2-chloroethyl group is a prime site for nucleophilic substitution (SN2) reactions, where a nucleophile displaces the chloride ion. Computational models can calculate the activation energy for this process, providing a quantitative measure of its feasibility.

Table 3: Predicted Reactivity of this compound (Illustrative)

| Reaction Type | Position | Predicted Relative Activation Energy | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C4 | Low | The 4-position is activated in the isoquinoline ring system. rsc.org |

| Electrophilic Aromatic Substitution | C5/C7 | Moderate | Less reactive than C4 but more so than other positions. rsc.org |

| Nucleophilic Substitution (SN2) | Cβ of ethyl chain | Moderate | A standard reaction pathway for primary alkyl halides. |

Note: This table qualitatively ranks the predicted ease of various reactions based on established reactivity principles of the isoquinoline ring and alkyl halides.

Molecular Docking and Interaction Studies with Macromolecular Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). researchgate.net This method is a cornerstone of modern drug discovery. nih.gov For this compound, molecular docking can be used to hypothesize its potential biological targets and to understand the molecular basis of its activity.

The process involves placing the 3D structure of this compound into the binding site of a target macromolecule. A scoring function is then used to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) for numerous possible binding poses. researchgate.net The results can reveal key intermolecular interactions, such as:

Hydrogen bonds: Potentially between the isoquinoline nitrogen and donor/acceptor groups in the protein's active site.

π-π stacking: Between the aromatic isoquinoline ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: Involving the entire molecule, particularly the aromatic ring and the ethyl chain, with nonpolar pockets of the receptor.

Halogen bonds: The chlorine atom could potentially act as a halogen bond donor.

While no specific docking studies for this compound are publicly available, studies on related pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have demonstrated their potential to bind to targets like ACP reductase, suggesting anti-tuberculosis properties. rsc.org Such studies provide a template for how this compound could be investigated as a potential inhibitor of various enzymes or receptors.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Docking Score | -8.5 kcal/mol | A measure of the predicted binding affinity; more negative values indicate stronger binding. |

| Interacting Residues | Lys72, Glu91, Leu135, Val23 | Amino acids in the hypothetical binding site that form key contacts. |

| Key Interactions | Hydrogen bond to Glu91 (N of isoquinoline), π-π stacking with Phe80, Hydrophobic contact with Val23 | Specific non-covalent interactions stabilizing the ligand-receptor complex. |

Note: This table presents a hypothetical outcome from a molecular docking simulation, illustrating the type of data generated and the insights that can be gained.

Advanced Applications in Organic Synthesis and Chemical Biology Research

1-(2-Chloroethyl)isoquinoline as a Versatile Synthetic Building Block

The unique structural features of this compound, namely the reactive chloroethyl group attached to the C1 position of the isoquinoline (B145761) nucleus, render it a valuable and versatile building block in the field of organic synthesis. This reactivity allows for its application as a precursor in the creation of more complex molecular architectures and as a key reagent in specific chemical transformations.

Precursor in the Synthesis of Complex Heterocyclic Compounds

The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net this compound serves as a key starting material for the synthesis of a variety of complex heterocyclic compounds. The presence of the electrophilic chloroethyl side chain allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of new ring systems.

For instance, it can be utilized in the synthesis of pyrrolo[2,1-a]isoquinolines and indolo[2,1-a]isoquinolines, which are classes of compounds known for their potential biological activities, including antitumor and tubulin polymerization inhibitory effects. nih.govresearchgate.netnih.gov The synthesis often involves the reaction of this compound with appropriate nucleophiles, leading to cyclization and the formation of these fused heterocyclic systems. The general synthetic strategy involves the alkylation of a suitable nucleophile by the chloroethyl group, followed by an intramolecular cyclization to form the desired polycyclic framework.

Furthermore, the reactivity of the chloroethyl group can be harnessed to construct other heterocyclic systems fused to the isoquinoline core. The ability to introduce various substituents through this reactive handle makes this compound a cornerstone for creating libraries of diverse heterocyclic compounds for drug discovery and materials science applications. google.com

Reagent for Specific Organic Transformations

Beyond its role as a precursor, this compound can also act as a specific reagent in various organic transformations. The chloroethyl group can participate in a range of reactions, including but not limited to, alkylations, eliminations, and transition-metal-catalyzed cross-coupling reactions. These transformations allow for the precise modification of molecules containing nucleophilic sites.

As an alkylating agent, it can introduce the isoquinolin-1-ylethyl moiety into a target molecule. This is particularly relevant in medicinal chemistry, where the isoquinoline ring system is a known pharmacophore. The introduction of this group can modulate the pharmacological properties of a lead compound, such as its binding affinity, selectivity, and pharmacokinetic profile.

Development of Chiral Isoquinoline Derivatives

The synthesis of enantiomerically pure isoquinoline derivatives is of significant interest due to the stereospecific nature of many biological processes. While direct information on the use of this compound in the development of chiral derivatives is not extensively detailed in the provided search results, the general principles of asymmetric synthesis can be applied.

Strategies for synthesizing chiral isoquinoline derivatives often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. clockss.org In the context of this compound, a potential approach could involve the reaction of the chloroethyl group with a chiral nucleophile, thereby introducing a stereocenter into the molecule. Alternatively, the isoquinoline nitrogen could be quaternized with a chiral alkylating agent, or the entire molecule could be subjected to asymmetric catalysis to generate a specific enantiomer. The development of such chiral derivatives is a promising area for future research, expanding the utility of this compound in the synthesis of stereochemically defined molecules with potential applications in catalysis and pharmacology.

Exploration in Chemical Biology Research through Molecular Interactions

The reactivity of this compound, particularly its alkylating capability, makes it a valuable tool for probing biological systems. By covalently modifying biomolecules, it can be used to study their function, identify binding sites, and elucidate complex biological pathways.

Probing Biological Processes via Alkylating Activity and Covalent Modification of Biomolecules (e.g., DNA)

The chloroethyl group of this compound is an electrophilic moiety capable of reacting with nucleophilic sites in biomolecules, most notably DNA. ijrpc.com This alkylating activity is a hallmark of many chemotherapeutic agents. drugbank.com Alkylating agents like nitrogen mustards, which also possess a bis(2-chloroethyl) group, are known to form covalent adducts with DNA bases, primarily the N7 position of guanine. oncohemakey.com This can lead to various cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. oncohemakey.com

While direct studies on this compound's DNA alkylating properties are not extensively covered in the provided results, its structural similarity to other chloroethyl-containing compounds suggests a similar mechanism of action. The covalent modification of DNA by such agents can be used as a tool to study DNA repair mechanisms and to identify proteins involved in the DNA damage response. The formation of specific DNA adducts can serve as molecular markers to understand the cellular response to alkylating agents. nih.gov

Investigation of Molecular Interactions with Enzymes and Other Cellular Components

The ability of this compound and its derivatives to interact with various enzymes and cellular components has been a subject of investigation, highlighting its potential as a molecular probe and a lead structure for inhibitor design.

Acetylcholinesterase: Isoquinoline alkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Derivatives of 2-(2-chloroethyl)piperidine, a related structure, have also demonstrated significant acetylcholinesterase inhibitory activity. The interaction of isoquinoline-based compounds with AChE suggests that this compound could serve as a scaffold for the development of novel AChE inhibitors.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. chim.itresearchgate.net While direct inhibition by this compound is not specified, the isoquinoline scaffold has been incorporated into potent CA inhibitors. chim.it The interaction of these inhibitors with the active site of CA isozymes, such as hCA II and hCA IX, has been studied in detail, revealing key hydrophobic and polar interactions that contribute to binding affinity. chim.itnih.govnih.gov These findings provide a basis for designing this compound derivatives as selective CA inhibitors.

Tubulin Polymerization: The microtubule network, composed of tubulin polymers, is a crucial component of the cytoskeleton and is essential for cell division. nih.gov Several isoquinoline-containing compounds, such as 5,6-dihydroindolo[2,1-a]isoquinoline derivatives, have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds often bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. acs.org The structural relationship between these inhibitors and this compound suggests that it could be a valuable starting point for the synthesis of new antimitotic agents that target the tubulin cytoskeleton.

Future Directions and Emerging Research Avenues for 1 2 Chloroethyl Isoquinoline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) scaffolds has traditionally relied on well-established but often harsh methods like the Bischler–Napieralski and Pictet–Spengler reactions. rsc.org These multi-step protocols frequently employ strong acids, toxic reagents, and hazardous solvents, leading to significant environmental waste and poor atom economy. rsc.org In response to a global push for greener chemical practices, a major future direction for the synthesis of 1-(2-Chloroethyl)isoquinoline lies in the adoption of sustainable methodologies. rsc.orgresearchgate.net

Future research should focus on adapting modern, eco-friendly techniques to the specific synthesis of this compound. This includes the exploration of:

Benign Solvents: Replacing toxic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG)-400. rsc.orgtandfonline.com

Recyclable Catalytic Systems: Developing and utilizing recyclable catalysts, such as homogeneous ruthenium catalysts, to minimize waste and cost. rsc.org

Energy-Efficient Processes: Employing methods like microwave irradiation and ultrasound assistance, which can significantly reduce reaction times and energy consumption. rsc.org

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as cascade or one-pot reactions. nih.gov

Visible-Light Photoredox Catalysis: A metal-free and green approach that can enable novel bond formations under mild conditions. rsc.org

The application of these principles would not only reduce the environmental footprint of producing this compound but could also lead to higher yields and novel, more efficient synthetic pathways. rsc.org

Table 1: Comparison of Synthetic Approaches for Isoquinoline Derivatives

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Sustainable & Novel Methodologies |

|---|---|---|

| Reagents | Often require harsh acids (POCl₃, P₂O₅), toxic reagents. rsc.org | Use of milder reagents, recyclable catalysts. rsc.org |

| Solvents | Typically rely on hazardous organic solvents. rsc.org | Employs benign solvents like water, PEG-400. rsc.org |

| Energy Input | Often requires high temperatures and long reaction times. | Utilizes energy-efficient techniques like microwave or ultrasound. rsc.org |

| Atom Economy | Generally lower due to multi-step processes and byproducts. rsc.org | Higher, with a focus on one-pot and cascade reactions. nih.gov |

| Environmental Impact | High, due to toxic waste and solvent use. rsc.org | Significantly lower, aligning with green chemistry principles. researchgate.net |

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing applications. While standard techniques provide basic characterization, future research should employ a suite of advanced methods for a more comprehensive analysis.

Single-Crystal X-ray Diffraction is a powerful technique that can unequivocally determine the solid-state molecular structure of this compound or its derivatives. mdpi.comeurjchem.com This analysis would provide precise data on bond lengths, bond angles, and crystal packing. Furthermore, it can reveal crucial intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the material's bulk properties. eurjchem.com

In conjunction with experimental techniques, computational chemistry , particularly Density Functional Theory (DFT), offers deep insights into the molecule's characteristics. researchgate.netcitedrive.com Future studies should leverage DFT to:

Analyze the molecular geometry and compare it with experimental X-ray data. researchgate.net

Investigate the electronic properties, including the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP), which are key to understanding reactivity and interaction sites. researchgate.netnih.gov

Perform Hirshfeld surface analysis to quantify intermolecular interactions within the crystal lattice. citedrive.com

These advanced characterization studies will create a detailed molecular profile for this compound, providing a fundamental basis for its application in materials science and for the rational design of new derivatives. researchgate.net

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Type | Information Provided | Relevance to this compound |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Experimental | Precise molecular structure, bond lengths/angles, crystal packing, intermolecular interactions. mdpi.comeurjchem.com | Foundational for understanding solid-state properties and designing crystalline materials. |

| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure (FMO, MEP), stability, simulated spectra. researchgate.netcitedrive.com | Predicts reactivity, guides synthetic modifications, and explains experimental observations. |

| Hirshfeld Surface Analysis | Computational | Visualization and quantification of intermolecular contacts in a crystal. citedrive.com | Elucidates the nature and contribution of different forces holding the crystal together. |

| Nuclear Magnetic Resonance (NMR) | Experimental | Detailed information on molecular structure and connectivity in solution. mdpi.com | Confirms the identity and purity of synthesized compounds and derivatives. |

Exploration of Innovative Applications in Materials Science (e.g., Organic Light-Emitting Diodes)

The rigid, planar structure and aromatic nature of the isoquinoline core make it a "privileged scaffold" not only in medicinal chemistry but also in materials science. nih.govamerigoscientific.com An important future direction for this compound is to explore its potential as a building block for advanced organic materials. Isoquinoline-based polymers have been investigated for use as conductive and optical materials. amerigoscientific.com The ability to functionalize the isoquinoline core allows for the fine-tuning of electronic and photophysical properties. amerigoscientific.com

A particularly promising area is the development of materials for Organic Light-Emitting Diodes (OLEDs) . Quinoline (B57606) and isoquinoline derivatives have been successfully used as electron-transporting and emissive materials in OLED devices. researchgate.net The nitrogen-containing heterocyclic system can impart desirable electronic characteristics and stability. Research efforts could be directed towards synthesizing novel ligands or core structures derived from this compound for use in OLEDs. The chloroethyl group offers a reactive handle for further molecular elaboration, enabling the creation of larger, more complex structures tailored for specific functions within an OLED stack, such as the emissive layer (EML) or electron transport layer (ETL). google.com The fluorescent properties of novel isoquinoline derivatives are also an area of active research, with some compounds showing high quantum yields, a critical parameter for efficient light emission in OLEDs. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Generate multistep synthetic pathways in minutes. biopharmatrend.com

Rank proposed routes based on factors like step efficiency, cost, and the commercial availability of starting materials. biopharmatrend.com

Predict reaction outcomes and identify potential bottlenecks, thereby reducing synthesis failures. nih.govresearchgate.net

Table 3: Role of AI/ML in the Chemical Research Workflow

| Stage | AI/ML Application | Potential Impact on this compound Research |

|---|---|---|

| Design | Predictive modeling for molecular properties. | Rapid in silico screening of derivatives for desired material characteristics (e.g., for OLEDs). drugtargetreview.com |

| Make | Retrosynthesis planning, reaction condition optimization. | Faster development of efficient and sustainable synthetic routes to novel derivatives. biopharmatrend.com |

| Test | Analysis of large datasets from high-throughput screening. | Identification of structure-property relationships from experimental data. pharmaadvancement.com |

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(2-chloroethyl)isoquinoline derivatives?

Answer:

The synthesis of this compound derivatives often leverages catalytic systems or tandem cyclization processes. For example, copper-catalyzed arylation-cyclization of isothiocyanates with diaryliodonium salts provides a general route to 1-substituted isoquinoline derivatives . Alternative approaches include functionalizing the isoquinoline core via alkylation at the 1-position, using reagents like 2-chloroethyl chloride under controlled conditions. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions such as over-alkylation .

Advanced: How can fragment-based design strategies improve the pharmacological activity of this compound derivatives?

Answer:

Fragment-based drug design involves synthesizing monosubstituted isoquinoline fragments and merging hits from biochemical screens. For instance, substituting the 1-position with a 2-chloroethyl group may enhance binding to inflammatory targets (e.g., mGluR1) by introducing steric and electronic effects. Merging fragments at distinct positions (e.g., 1- and 4-positions) can amplify potency, as demonstrated in anti-inflammatory studies using zebrafish models . Key parameters include:

- Binding affinity : Measure IC₅₀ values via competitive assays (e.g., LPS-induced RAW264.7 macrophages).

- SAR analysis : Compare substituent effects (e.g., chloroethyl vs. fluorophenylthio groups) .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chloroethyl proton signals at δ 3.5–4.0 ppm).

- HRMS : Validates molecular weight and isotopic patterns.

- X-ray crystallography : Resolves stereochemical ambiguities, though structural analogs (e.g., 1-thio-substituted isoquinolines) suggest limited crystallinity without bulky groups .

Advanced: How can contradictory data in biological activity assays (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

Answer:

Contradictions arise from assay conditions or substituent-specific effects. Mitigation strategies:

- Dose-response profiling : Establish therapeutic windows (e.g., IC₅₀ vs. LD₅₀ in zebrafish ).

- Off-target screening : Use kinase panels to identify non-specific interactions.

- Control experiments : Compare with structurally similar compounds (e.g., 1-fluorophenylthio derivatives) to isolate chloroethyl contributions .

Basic: What are the recommended safety protocols for handling this compound derivatives?

Answer:

While toxicity data for this specific derivative are limited, structural analogs (e.g., 1-phenylethyl-3,4-dihydroisoquinoline) suggest:

- PPE : Gloves, lab coats, and fume hoods for volatile intermediates.

- Waste disposal : Halogenated organics require separate containment.

- Ecological precautions : Assume bioaccumulation potential due to halogenated aromatic systems .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Model transition states for SN2 reactions at the chloroethyl group. Key parameters include bond dissociation energies and charge distribution.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMSO) to enhance leaving-group departure.

- Experimental validation : Compare predicted vs. observed rates using kinetic studies (e.g., competition with azide ions) .

Basic: What are the key challenges in optimizing reaction yields for this compound synthesis?

Answer:

- Byproduct formation : Competing N-alkylation vs. C-alkylation; mitigate via temperature control (<80°C).

- Catalyst selection : Copper(I) iodide improves regioselectivity in cyclization steps .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate chloroethyl derivatives from unreacted precursors .

Advanced: How does stereochemistry at the 2-chloroethyl group influence biological activity?

Answer:

Chiral chloroethyl groups (e.g., R vs. S configurations) can alter target binding. Strategies include:

- Asymmetric synthesis : Use chiral ligands (e.g., 4-isopropyl-oxazolyl derivatives) to control stereochemistry .

- Enantiomer resolution : Chiral HPLC or enzymatic separation.

- Activity comparison : Test enantiomers in cell-based assays (e.g., mGluR1 antagonism) to identify active stereoisomers .

Basic: How to design a robust HPLC protocol for purity analysis of this compound?

Answer:

- Column : C18 reverse-phase (5 μm, 250 mm × 4.6 mm).

- Mobile phase : Gradient of acetonitrile (20%→80%) in 0.1% TFA/water.

- Detection : UV at 254 nm (isoquinoline π→π* transitions).

- Validation : Spike with known impurities (e.g., unreacted isoquinoline) to confirm resolution .

Advanced: What strategies address gaps in ecological toxicity data for this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.